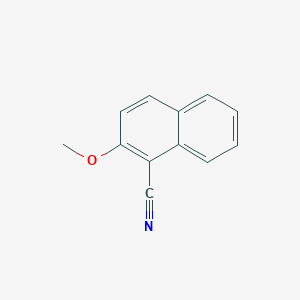

2-Methoxy-1-naphthonitrile

Descripción

Overview of Naphthonitrile Derivatives in Organic Chemistry

Naphthonitrile derivatives, a class of organic compounds characterized by a naphthalene (B1677914) ring system bearing at least one nitrile (-C≡N) group, are of considerable interest in organic chemistry. ontosight.aismolecule.com The rigid, bicyclic aromatic core of naphthalene provides a unique scaffold that, when functionalized with the reactive nitrile group, opens up a plethora of synthetic possibilities. smolecule.comrasayanjournal.co.in The cyano group can be readily transformed into various other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making naphthonitriles valuable intermediates in the synthesis of pharmaceuticals, dyes, and materials. smolecule.comontosight.ai

The position of the nitrile group on the naphthalene ring, as well as the nature and location of other substituents, profoundly influences the chemical and physical properties of these derivatives. This allows for fine-tuning of their reactivity, solubility, and electronic properties to suit specific applications. ontosight.aiontosight.ai Research into naphthonitrile derivatives is ongoing, with a focus on their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.airasayanjournal.co.innih.gov

Significance of the Methoxy (B1213986) and Nitrile Functionalities in Naphthalene Systems

The presence of both a methoxy (-OCH₃) and a nitrile (-CN) group on the naphthalene framework of 2-Methoxy-1-naphthonitrile imparts a unique set of chemical characteristics. The methoxy group, an electron-donating group, influences the electron density of the aromatic rings, affecting the regioselectivity of further electrophilic substitution reactions. ijpsjournal.com It can also participate in demethylation reactions to yield the corresponding naphthol. ontosight.ai

Conversely, the nitrile group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but facilitates nucleophilic substitution reactions. wikipedia.org The nitrile group itself is a versatile functional handle, capable of undergoing a wide range of transformations. For instance, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. ontosight.aiacs.org The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group in the specific 1,2-substitution pattern on the naphthalene ring system creates a unique electronic environment that governs its reactivity and makes it a valuable precursor in multi-step syntheses. researchgate.netcdnsciencepub.com

Historical Context of this compound in Scholarly Literature

The compound this compound has been a subject of chemical investigation for several decades. Early reports of this compound can be found in the mid-20th century, often in the context of fundamental organic reactions and the synthesis of substituted naphthalenes. For instance, a 1951 article in the Journal of Organic Chemistry detailed the reactions of Grignard reagents with this compound, exploring the steric hindrance effects of the methoxy group on the reactivity of the nitrile. acs.org

Later, in the 1980s, patents began to emerge that cited this compound as an intermediate in the synthesis of other compounds, highlighting its growing importance as a building block in applied chemistry. A 1987 patent, for example, describes its formation as a product in the thermal decomposition of an acid precursor. google.com Throughout the years, it has appeared in various studies focusing on photochemical reactions, the synthesis of heterocyclic compounds, and as a reference compound for spectroscopic and crystallographic analysis. researchgate.netnih.gov

Current Research Landscape and Future Directions for this compound

In contemporary chemical research, this compound continues to be a relevant and utilized compound. Its primary role remains that of a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ainih.gov For example, it serves as a precursor for the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. ontosight.ai

Recent research has explored its use in photochemical cycloaddition reactions to create novel polycyclic systems. researchgate.netacs.org Furthermore, its derivatives are being investigated for their potential in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to the photophysical properties imparted by the naphthalene core. ontosight.ai

Future research is likely to continue to exploit the unique reactivity of this compound. The development of new catalytic methods for its synthesis and functionalization will likely expand its utility. Moreover, its role as a scaffold for the creation of novel ligands for catalysis and new materials with tailored optical and electronic properties will continue to be an active area of investigation. As our understanding of the relationship between molecular structure and function grows, the strategic use of this compound as a starting material for rationally designed molecules is expected to increase.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIZWRFKCSLGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166783 | |

| Record name | 2-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16000-39-8 | |

| Record name | 2-Methoxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16000-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016000398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16000-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxy 1 Naphthonitrile

Direct Synthesis Approaches

Direct synthesis methods for 2-methoxy-1-naphthonitrile primarily involve the introduction of the methoxy (B1213986) or nitrile group onto a pre-existing naphthalene (B1677914) scaffold.

Conversion from 2-Hydroxy-1-naphthaldehyde (B42665)

A common and efficient starting point for the synthesis of this compound is the readily available 2-hydroxy-1-naphthaldehyde. This process typically involves a two-step sequence: methylation of the hydroxyl group followed by conversion of the aldehyde functionality into a nitrile.

The initial methylation of 2-hydroxy-1-naphthaldehyde to form 2-methoxy-1-naphthaldehyde (B1195280) can be accomplished using various methylating agents. google.com For instance, reaction with methyl p-toluenesulfonate in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) at 50°C provides a high yield of the methylated aldehyde. google.com

The subsequent conversion of the aldehyde to the nitrile can be achieved through the formation of an oxime intermediate. Treatment of 2-methoxy-1-naphthaldehyde with hydroxylamine (B1172632) hydrochloride yields 2-methoxy-1-naphthaldoxime. google.com This oxime can then be dehydrated to the corresponding nitrile, this compound. google.com

A related approach involves the synthesis of 2-ethoxy-1-naphthoic acid, where 2-hydroxy-1-naphthaldehyde is first reacted with absolute ethanol (B145695) in the presence of sodium bisulfate monohydrate to yield 2-ethoxy-1-naphthaldehyde. google.com While this produces an ethoxy derivative, the underlying principle of etherification of the hydroxyl group is demonstrated.

Methylation of Hydroxynaphthonitrile Precursors

An alternative direct approach involves the methylation of a pre-formed hydroxynaphthonitrile. This strategy is particularly useful when the nitrile group is already in place.

For example, 2,8-dihydroxy-1-naphthonitrile can be selectively methylated. mdpi.compreprints.orgpreprints.org The synthesis of 2-hydroxy-8-methoxy-1-naphthonitrile and 2,8-dimethoxy-1-naphthonitrile has been demonstrated starting from naphtho[1,8-de] Current time information in Bangalore, IN.ontosight.aioxazin-4-ol, which ring-opens to 2,8-dihydroxy-1-naphthonitrile. mdpi.compreprints.orgpreprints.org Subsequent methylation with methyl iodide (MeI) and potassium carbonate (K2CO3) in dry acetone (B3395972) can lead to the desired methoxylated naphthonitriles. mdpi.compreprints.orgpreprints.org

The table below summarizes a methylation reaction starting from a protected dihydroxynaphthonitrile derivative.

| Starting Material | Reagents and Conditions | Product(s) | Yield(s) | Reference |

| 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile | MeI (1.5 equiv), K2CO3 (1.1 equiv), dry acetone, N2, r.t., 1 h | 2-hydroxy-8-methoxy-1-naphthonitrile and 2,8-dimethoxy-1-naphthonitrile | 43% and 18% | mdpi.com |

Functionalization of Naphthalene Derivatives

Direct functionalization of the naphthalene core represents another synthetic avenue. While specific examples for the direct synthesis of this compound from unsubstituted naphthalene are less common, related transformations highlight the potential of this approach. The reaction of 2-methoxynaphthalene (B124790) with a cyanating agent, such as copper(I) cyanide, is a typical method for introducing a nitrile group onto a methoxylated naphthalene ring. ontosight.ai

Furthermore, photochemical reactions of naphthalene derivatives can lead to functionalized products. For instance, the irradiation of 2-methoxynaphthalene and acrylonitrile (B1666552) in ethanol results in the formation of cyclobutane (B1203170) adducts, demonstrating a method of adding a cyano-containing fragment to the naphthalene system. cdnsciencepub.com Although this does not directly yield this compound, it illustrates a functionalization pathway.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes to this compound often involve intricate molecular rearrangements and the generation of reactive intermediates. These methods can provide access to complex substitution patterns on the naphthalene ring.

Rearrangement Reactions Involving Naphtho[1,8-de]oxazin-4-ol Derivatives

A notable indirect pathway proceeds through the rearrangement of naphtho[1,8-de] Current time information in Bangalore, IN.ontosight.aioxazin-4-ol and its derivatives. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.net These compounds can undergo ring-opening reactions to furnish various 2,8-dihydroxy-1-naphthonitriles. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.net These dinitriles then serve as precursors that can be further modified through protection, methylation, and reduction protocols to yield target molecules. mdpi.compreprints.orgpreprints.orgresearchgate.netresearchgate.net

For instance, naphtho[1,8-de] Current time information in Bangalore, IN.ontosight.aioxazin-4-ol can be synthesized and subsequently ring-opened to 2,8-dihydroxy-1-naphthonitrile in high yield. preprints.org This dihydroxy intermediate can then be subjected to a series of reactions, including benzylation, methylation, reduction of the nitrile, and finally debenzylation, to afford (E)-2-hydroxy-8-methoxy-1-naphthaldehyde. researchgate.netresearchgate.net This aldehyde can then be converted to the corresponding nitrile.

The following table outlines a synthetic sequence starting from a naphtho[1,8-de] Current time information in Bangalore, IN.ontosight.aioxazine (B8389632) derivative.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | Naphtho[1,8-de] Current time information in Bangalore, IN.ontosight.aioxazin-4-ol | BnBr, K2CO3, KI, dry acetone, r.t., 18 h | 4-(Benzyloxy)naphtho[1,8-de] Current time information in Bangalore, IN.ontosight.aioxazine and 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile | mdpi.comresearchgate.net |

| 2 | 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile | MeI, Na2CO3, dry acetone, N2, reflux, 3 h | 2-(Benzyloxy)-8-methoxy-1-naphthonitrile | mdpi.comresearchgate.net |

Oxidative Cyclization Pathways to Nitrile Oxide Intermediates

Nitrile oxides are highly reactive intermediates that can be generated in situ and serve as precursors to a variety of heterocyclic compounds. mdpi.compreprints.org In the context of naphthalene derivatives, the oxidative cyclization of oximes can lead to the formation of naphtho[1,2-d]isoxazole 2-oxides, which can then rearrange to nitrile oxides. mdpi.compreprints.orgresearchgate.netresearchgate.net

For example, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime can be oxidatively cyclized using phenyliodine(III) diacetate (PIDA) to produce 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.compreprints.orgresearchgate.netresearchgate.net This isoxazole (B147169) 2-oxide, when dissolved in deuterated DMSO at room temperature, undergoes rearrangement to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. mdpi.compreprints.orgresearchgate.netresearchgate.netnih.gov This stable nitrile oxide can then be trapped with various dipolarophiles. mdpi.compreprints.org While this specific example leads to a substituted nitrile oxide, the methodology highlights a sophisticated route for generating the nitrile functionality on a methoxylated naphthalene core.

The formation of stable nitrile oxides from naphthalene derivatives is a significant finding, as nitrile oxides are typically transient species. mdpi.compreprints.org The stability of 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide in DMSO for at least 18 hours allows for its characterization and further reaction. mdpi.compreprints.orgnih.gov

Ring Opening of Heterocyclic Naphthalene Derivatives

A significant route to substituted naphthonitriles involves the ring opening of heterocyclic systems fused to a naphthalene core. One such precursor is Naphtho[1,8-de] mdpi.comontosight.aioxazin-4-ol and its derivatives, which can be opened to yield 2,8-dihydroxy-1-naphthonitriles. nih.govpreprints.orgresearchgate.net These dihydroxy compounds serve as versatile intermediates that can undergo further modifications, such as methylation, to produce the desired methoxy-substituted naphthonitriles. preprints.org

The process often begins with the synthesis of Naphtho[1,8-de] mdpi.comontosight.aioxazin-4-ol, which can be achieved in high yield (80%). mdpi.com Subsequent ring-opening of this heterocycle, for instance by heating in dimethylformamide (DMF) at 120°C, also proceeds with high efficiency (80%) to afford 2,8-dihydroxy-1-naphthonitrile. mdpi.compreprints.org

From the dihydroxy intermediate, selective protection and methylation steps are employed. For example, the 2-hydroxy group can be protected with a tert-butyldimethylsilyl (TBS) group. nih.govpreprints.org The subsequent methylation of the 8-hydroxy group using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone leads to the formation of 2-hydroxy-8-methoxy-1-naphthonitrile. mdpi.compreprints.org A further methylation step would yield 2,8-dimethoxy-1-naphthonitrile. mdpi.com

Alternatively, benzylation of the hydroxy group can be used as a protective strategy. The O-benzylation of Naphtho[1,8-de] mdpi.comontosight.aioxazin-4-ol, followed by ring opening, yields 2-(benzyloxy)-8-hydroxy-1-naphthonitrile. preprints.org This intermediate can then be methylated at the 8-position. researchgate.net

Another approach involves the thermal decomposition of specific acid precursors. For instance, heating an acid precursor derived from 2-methoxy-1-naphthaldoxime can quantitatively produce this compound. google.com

Table 1: Synthesis of Methoxy-naphthonitrile Precursors via Ring Opening

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Naphtho[1,8-de] mdpi.comontosight.aioxazin-4-ol (1) | i) TBSCl, imidazole, dry DMF, N₂, r.t., 2h then 120°C, 1h | 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile (11) | 31% | mdpi.comnih.gov |

| 2-[(tert-butyldimethylsilyl)oxy]-8-hydroxy-1-naphthonitrile (11) | ii) MeI, K₂CO₃, dry acetone, N₂, r.t., 1h | 2-Hydroxy-8-methoxy-1-naphthonitrile (12) | - | mdpi.com |

| Naphtho[1,8-de] mdpi.comontosight.aioxazin-4-ol (1) | i) BnBr, K₂CO₃, KI, dry acetone, r.t., 18h; ii) Heat in DMF | 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile (15) | - | preprints.org |

| 2-(Benzyloxy)-8-hydroxy-1-naphthonitrile (15) | MeI, K₂CO₃, dry acetone, N₂, reflux, 3h | 2-(Benzyloxy)-8-methoxy-1-naphthonitrile (16) | Excellent | researchgate.net |

| 2-methoxy-1-naphthaldoxime derivative | Heat | This compound | Quantitative | google.com |

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced tools to improve efficiency, reduce reaction times, and enhance the sustainability of chemical processes.

Microwave-Assisted Synthesis of Naphthonitrile Scaffolds

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. youtube.com The use of microwave irradiation can lead to significant reductions in reaction times, increased product yields, and enhanced energy efficiency compared to conventional heating methods. youtube.comyoutube.com

In the context of naphthalene-containing structures, microwave irradiation has been successfully employed. For instance, the synthesis of 2-naphthamide (B1196476) derivatives has been achieved through a four-step microwave-assisted process. nih.gov Specific steps, such as the reaction of an intermediate with thionyl chloride, were conducted under microwave irradiation at 80°C for 30 minutes. nih.gov Another step involving the addition of an amine was irradiated for just 2 minutes at 130°C. nih.gov This highlights the rapid nature of microwave-assisted reactions.

While a direct microwave-assisted synthesis for this compound is not detailed in the provided context, the successful application of this technology to related naphthonitrile and naphthamide scaffolds suggests its high potential. nih.govarkat-usa.org For example, the synthesis of naphtho[1,2-d] mdpi.comnih.govoxazoles has been accomplished using microwave assistance with FeCl₃ as a catalyst. researchgate.net The benefits of this technology, including its speed and efficiency, make it an attractive option for the synthesis of this compound. youtube.comnih.gov

Table 2: Examples of Microwave-Assisted Synthesis of Naphthalene Derivatives

| Reaction Type | Reagents | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Naphthamide Synthesis | Intermediate, SOCl₂ | Microwave, 80°C, 30 min | Acid chloride formation | nih.gov |

| Naphthamide Synthesis | Acid chloride, Amine | Microwave, 130°C, 2 min | Naphthamide product | nih.gov |

| Naphthofuran Cyclization | 1-(1-Aminonaphtho[2,1-b]furan-2-yl)ethanone, Benzaldehyde, NaOH | Microwave, 500W, 4-5 min | Dihydronaphthofuro[3,2-b]pyridinone | arkat-usa.org |

Catalytic Approaches in Naphthonitrile Synthesis

The use of catalysts is fundamental in modern organic synthesis, offering pathways with higher selectivity and efficiency. The synthesis of this compound and its precursors can benefit from various catalytic methods.

A common method for introducing the nitrile group is through cyanation of a suitable precursor. The synthesis of this compound can be achieved by reacting 2-methoxynaphthalene with a cyanating agent, such as copper(I) cyanide, in the presence of a catalyst. ontosight.ai

Furthermore, catalytic reactions can be used to modify the naphthonitrile scaffold itself. A nickel-catalyzed coupling reaction between this compound and methylmagnesium bromide has been reported, resulting in methylation. researchgate.net Iron(III) chloride (FeCl₃) has been used as a catalyst in the microwave-assisted synthesis of 2-substituted naphtho[1,2-d] mdpi.comnih.govoxazoles from 1-nitroso-2-naphthol. researchgate.net While not a direct synthesis of the target nitrile, this demonstrates the use of transition metal catalysis for building complex naphthalene-based heterocycles. researchgate.net

The alkylation of the naphthalene ring, a related transformation, can be performed using Friedel-Crafts reactions, which employ Lewis acid catalysts. ijpsjournal.com Alternatively, sulfuric or phosphoric acid can catalyze the alkylation using alkenes or alcohols. ijpsjournal.com

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org These principles can be applied to the synthesis of this compound.

Key green chemistry principles include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the thermal decomposition of a precursor to yield this compound can have high atom economy. google.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled, reducing waste. acs.org The catalytic methods described for naphthonitrile synthesis, such as copper-catalyzed cyanation or nickel-catalyzed coupling, align with this principle. ontosight.airesearchgate.net Exploring catalysts based on earth-abundant and less toxic metals like iron is also a key goal. huarenscience.com

Use of Safer Solvents and Auxiliaries : Efforts should be made to use solvents that are less harmful to the environment. huarenscience.com Research into replacing traditional organic solvents with greener alternatives is ongoing.

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. youtube.com Microwave-assisted synthesis can contribute to energy efficiency by significantly reducing reaction times. youtube.com

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org Developing selective catalytic methods can help circumvent the need for extensive protection-deprotection sequences.

By integrating catalytic methods, exploring microwave-assisted reactions, and optimizing reaction pathways to improve atom economy and reduce derivatization steps, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reaction Mechanisms and Pathways Involving 2 Methoxy 1 Naphthonitrile

Photochemical Reactions

Photochemical reactions of 2-methoxy-1-naphthonitrile often proceed via excited states, leading to the formation of unique products that are not typically accessible through thermal reactions.

Photocycloaddition Reactions with Unsaturated Systems (e.g., Acrylonitrile (B1666552), Dihydro-2H-pyran, Vinyl Ethers)

This compound undergoes [2+2] photocycloaddition reactions with various unsaturated compounds. For instance, irradiation of this compound with acrylonitrile and 3,4-dihydro-2H-pyran in ethyl acetate (B1210297) solution yields specific cyclobutane (B1203170) adducts. researchgate.net The reaction with acrylonitrile produces 1(endo),8b-dicyano-2a-methoxy-1,2-dihydrocyclobuta[a]-naphthalene, while the reaction with 3,4-dihydro-2H-pyran results in a different cyclobutane adduct. researchgate.net These reactions can be carried out using a medium-pressure mercury arc lamp or even sunlight. researchgate.netacs.orgkisti.re.krsigmaaldrich.cn

Similarly, photocycloaddition reactions have been observed with vinyl ethers. The irradiation of 2-naphthonitrile (B358459) with alkyl vinyl ethers leads to the formation of a dihydrocyclobutanaphthalene adduct. rsc.org This primary adduct can then undergo further photorearrangement to yield isomeric products. rsc.org The stereospecificity of these reactions has been demonstrated in the photocycloaddition of cis- and trans-1-methoxypropenes to 2-naphthonitrile. acs.org

The reaction of 2-naphthonitrile with tetramethylethylene in non-polar solvents like hexane, benzene, or dimethoxyethane exclusively produces the cyclobutane adduct, 6-cyano-7,7,8,8-tetramethyl-2,3-benzobicyclo[4.2.0]octa-2,4-diene. cdnsciencepub.com

Table 1: Products of Photocycloaddition Reactions of this compound and Related Naphthonitriles

| Naphthonitrile Derivative | Reactant | Solvent | Major Product(s) | Citation |

|---|---|---|---|---|

| This compound | Acrylonitrile | Ethyl acetate | 1(endo),8b-dicyano-2a-methoxy-1,2-dihydrocyclobuta[a]naphthalene | researchgate.net |

| This compound | 3,4-Dihydro-2H-pyran | Ethyl acetate | Cyclobutane adduct | researchgate.net |

| 2-Naphthonitrile | Alkyl vinyl ethers | Not specified | Dihydrocyclobutanaphthalene adduct | rsc.org |

| 2-Naphthonitrile | cis- and trans-1-Methoxypropenes | Not specified | Stereospecific cyclobutane adducts | acs.org |

| 2-Naphthonitrile | Tetramethylethylene | Hexane, Benzene, Dimethoxyethane | 6-Cyano-7,7,8,8-tetramethyl-2,3-benzobicyclo[4.2.0]octa-2,4-diene | cdnsciencepub.com |

The formation of an exciplex, an excited-state complex between the excited naphthonitrile and the ground-state unsaturated system, is a key intermediate in these photocycloaddition reactions, particularly in non-polar solvents. cdnsciencepub.com The involvement of exciplexes has been proposed for the photoreactions of both 1- and 2-naphthonitriles with olefins. cdnsciencepub.com The characteristics and reactivity of these naphthonitrile-alkene exciplexes have been studied using both bimolecular and bichromophoric systems, where the chromophores are tethered together. acs.orgacs.org

In some cases, these exciplexes may be non-fluorescent, making their detection more challenging. For instance, the photocycloaddition of methoxynaphthalenes with acetylacetone (B45752) is believed to proceed through a non-fluorescent exciplex. The reversible formation of this exciplex can be demonstrated using techniques like extended fluorescence quenching analysis.

Photochemical cycloadditions can exhibit diastereoselectivity, meaning that one diastereomer of the product is formed preferentially over others. This stereochemical outcome is influenced by the geometry of the transition state during the reaction. nih.gov For example, the photocycloaddition of cis- and trans-1-methoxypropenes to 2-naphthonitrile proceeds stereospecifically, indicating a concerted or nearly concerted reaction mechanism where the stereochemistry of the starting alkene is retained in the product. acs.orgdntb.gov.ua The diastereoselectivity of such reactions can be influenced by factors such as the reaction medium. For instance, performing diastereoselective [2+2] photocycloadditions in supercritical carbon dioxide has been shown to enhance the diastereomeric excess compared to conventional organic solvents, a phenomenon attributed to the clustering effect of the supercritical fluid. nih.gov

Solvent polarity plays a crucial role in determining the course of the photoreactions of this compound and related compounds. rsc.orgresearchgate.netnih.govrsustnjogat.orgkit.edu In non-polar solvents, the formation of cyclobutane adducts via an exciplex intermediate is generally favored. cdnsciencepub.com However, in polar solvents, an alternative reaction pathway involving electron transfer becomes more prominent, leading to different types of products. cdnsciencepub.com

The choice of solvent can impact the reaction rate, selectivity, and product distribution. researchgate.net For polar reactions, polar solvents can stabilize charged intermediates and transition states, thereby enhancing the reaction rate. researchgate.net Conversely, for nonpolar reactions, nonpolar solvents can be more favorable. researchgate.net The specific interactions between the solvent and the reacting species, such as hydrogen bonding, can also significantly influence the reaction outcome. kit.edu

Photoreduction Processes and Product Characterization

In polar solvents like methanol (B129727), the photoreaction of 2-naphthonitrile with tetramethylethylene takes a different course, leading to photoreduction products instead of cyclobutane adducts. cdnsciencepub.com The products formed in methanol include 1-(2'-methoxy-1',1',2',2'-tetramethyl)-3-cyano-1,4-dihydronaphthalene, 1-(2'-methoxy-1',1',2',2'-tetramethyl)-2-cyano-1,4-dihydronaphthalene, and 1,2-dihydro-2-naphthonitrile. cdnsciencepub.com The formation of these products involves the incorporation of a solvent molecule. When the reaction is carried out in deuterated methanol (CH3OD), deuterium (B1214612) is incorporated into the products, providing further insight into the reaction mechanism. cdnsciencepub.com Similar photoreduction is observed in 2,2,2-trifluoroethanol. cdnsciencepub.com The reduction of the nitrile group in this compound can also be achieved through catalytic hydrogenation. acs.org

Table 2: Products of Photoreduction of 2-Naphthonitrile with Tetramethylethylene in Methanol

| Product Name | Citation |

|---|---|

| 1-(2'-methoxy-1',1',2',2'-tetramethyl)-3-cyano-1,4-dihydronaphthalene | cdnsciencepub.com |

| 1-(2'-methoxy-1',1',2',2'-tetramethyl)-2-cyano-1,4-dihydronaphthalene | cdnsciencepub.com |

| 1,2-dihydro-2-naphthonitrile | cdnsciencepub.com |

Photoinduced Electron Transfer Mechanisms

Photoinduced electron transfer (PET) is a fundamental process that can initiate a variety of chemical transformations. rsc.orgdiva-portal.orgnih.govuniversite-paris-saclay.frosti.gov In the context of this compound, PET from an electron donor to the excited naphthonitrile or from the excited naphthonitrile to an electron acceptor can lead to the formation of radical ions. cdnsciencepub.com These radical ions are key intermediates in photoreduction and other photochemical reactions.

The likelihood of PET is influenced by the solvent polarity. In polar media, the formation of solvent-separated ion pairs is facilitated, which can then lead to photoreduction products. cdnsciencepub.com The mechanism of PET can be complex and may involve superexchange, where the electron transfer is mediated by a molecular bridge between the donor and acceptor. rsc.org In some cases, PET can be coupled with proton transfer, leading to a proton-coupled electron transfer (PCET) mechanism. diva-portal.org The study of PET mechanisms is crucial for understanding and controlling the outcome of photoredox catalytic reactions. diva-portal.orgrsc.org

Nucleophilic Reactions

Reactions with Grignard Reagents

Grignard reagents (R-MgX) react with this compound primarily through nucleophilic addition to the electrophilic carbon of the nitrile group. This reaction is a standard method for the synthesis of ketones from nitriles. masterorganicchemistry.comlibretexts.org

The mechanism involves two main stages:

Nucleophilic Addition : The carbon atom of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon of the C≡N triple bond. This addition breaks one of the π-bonds, forming a new carbon-carbon bond and a resonance-stabilized imine anion (specifically, a magnesium salt of the imine). masterorganicchemistry.comlibretexts.org This intermediate is stable and does not react further with another equivalent of the Grignard reagent, due to the presence of the negative charge. libretexts.org

Hydrolysis : The subsequent workup step involves the addition of an aqueous acid (e.g., H₃O⁺). The imine intermediate is hydrolyzed to form a ketone. masterorganicchemistry.com The mechanism of hydrolysis proceeds via protonation of the imine nitrogen, followed by the attack of water and subsequent elimination of ammonia (B1221849) to yield the final ketone product. masterorganicchemistry.com

Table 1: Products from Reaction of this compound with Grignard Reagents This table illustrates the expected products based on the general reactivity of nitriles with Grignard reagents.

| Grignard Reagent (R-MgX) | Intermediate Imine Anion | Final Ketone Product (after hydrolysis) |

|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2-Methoxy-1-(1-iminoethyl)naphthalene magnesium salt | 1-Acetyl-2-methoxynaphthalene |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 2-Methoxy-1-(1-iminopropyl)naphthalene magnesium salt | 2-Methoxy-1-propionylnaphthalene |

| Phenylmagnesium bromide (C₆H₅MgBr) | 2-Methoxy-1-(phenyl(imino)methyl)naphthalene magnesium salt | (2-Methoxynaphthalen-1-yl)(phenyl)methanone |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) on the naphthalene (B1677914) ring of this compound, where the methoxy (B1213986) group acts as the leaving group, is not a facile reaction. The naphthalene ring itself is electron-rich, and the methoxy group is a poor leaving group. For a classic SₙAr reaction to occur via an addition-elimination mechanism (forming a stable Meisenheimer complex), the aromatic ring must be activated by potent electron-withdrawing groups, typically positioned ortho and/or para to the leaving group.

In this compound, the nitrile group (-CN) is electron-withdrawing. However, its position meta to the methoxy group at C-2 provides suboptimal activation for displacing the methoxy group.

Significant research has shown that SₙAr reactions on methoxynaphthalenes can be achieved under specific conditions:

Activation by other functional groups : Studies on related compounds have demonstrated that if a strong electron-withdrawing group, such as a sulfonyl (SO₂) or diphenylphosphinyl (P=O) group, is present at the C-2 position, the methoxy group at C-1 can be readily displaced by nucleophiles like Grignard reagents, alkoxides, and amides. elsevierpure.comrsc.orgresearchgate.net This highlights that the substitution is possible if the ring is sufficiently activated.

Catalyst-mediated pathways : Nickel-catalyzed ipso-silylation of 2-methoxynaphthalene (B124790) has been investigated, proceeding through an internal nucleophilic substitution pathway. researchgate.net This indicates that transition metal catalysis can enable substitutions that are otherwise difficult.

Alternative mechanisms : In the absence of strong activating groups, substitution might proceed via harsher conditions, potentially involving an elimination-addition mechanism through a benzyne-like intermediate (aryne). However, this typically requires a very strong base.

Therefore, while direct SₙAr on this compound is challenging, the potential for such reactions exists if the naphthalene ring system is further modified with activating groups or if specific catalytic methods are employed. elsevierpure.comrsc.orgresearchgate.net

Role of Nitrile Group in Nucleophilic Additions

The nitrile group (-C≡N) is a key center of reactivity in this compound. Its electronic structure dictates its role in nucleophilic additions. The carbon-nitrogen triple bond is strongly polarized due to the high electronegativity of nitrogen, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com

A resonance structure can be drawn that places a partial positive charge on the nitrile carbon, further emphasizing its electrophilic character. libretexts.org When a nucleophile attacks this carbon, the π-electrons are pushed onto the nitrogen atom, forming a tetrahedral imine anion intermediate. chemistrysteps.com

This reactivity is central to several important transformations:

Formation of Ketones : As discussed in section 3.2.1, reaction with organometallic reagents like Grignard or organolithium compounds results in the formation of an imine anion, which upon hydrolysis yields a ketone. masterorganicchemistry.comlibretexts.org

Reduction to Amines : The nitrile group can be reduced to a primary amine (R-CH₂NH₂). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) acts as a source of hydride ions (H⁻), which add twice to the nitrile carbon. Subsequent protonation with water yields the primary amine. libretexts.org

Hydrolysis to Carboxylic Acids : Under either acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate (R-CONH₂) which is then further hydrolyzed to a carboxylic acid (R-COOH). libretexts.orgontosight.ai

The nitrile group, therefore, serves as a versatile functional handle, enabling the conversion of this compound into a variety of other compound classes through well-established nucleophilic addition mechanisms.

Other Significant Reaction Types

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

This compound can serve as a precursor for the corresponding nitrile oxide, a highly reactive 1,3-dipole. Nitrile oxides are generally not stable and are generated in situ before being trapped by a dipolarophile in a [3+2] cycloaddition reaction to form five-membered heterocyclic rings. wikipedia.org This reaction is a powerful tool for synthesizing isoxazoles and isoxazolines. mdpi.comrsc.orgnih.gov

In-situ Generation of this compound Oxide : The nitrile itself is not the 1,3-dipole. First, it must be converted to a suitable precursor, typically an aldoxime. For instance, the corresponding aldehyde (2-methoxy-1-naphthaldehyde) can be reacted with hydroxylamine (B1172632) to form 2-methoxy-1-naphthaldehyde (B1195280) oxime. This oxime is then oxidized in the presence of the dipolarophile. Common methods for converting the aldoxime to the nitrile oxide in situ include:

Reaction with mild oxidizing agents like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). nih.gov

Treatment with hypervalent iodine reagents. rsc.org

Dehydrohalogenation of an intermediate hydroximoyl halide.

[3+2] Cycloaddition : The generated this compound oxide immediately reacts with a dipolarophile present in the reaction mixture.

When reacted with an alkyne , it undergoes a regioselective cycloaddition to produce a 3,5-disubstituted isoxazole (B147169) .

When reacted with an alkene , the product is a 2-isoxazoline .

The regioselectivity of the cycloaddition is governed by both electronic and steric factors, but reactions with terminal alkynes typically yield the 3,5-disubstituted isoxazole with high selectivity. mdpi.comrsc.org This synthetic route provides efficient access to complex heterocyclic structures starting from the naphthonitrile framework.

Table 2: Expected Products of 1,3-Dipolar Cycloaddition from this compound Oxide

| Dipolarophile | Product Class | Expected Product Name |

|---|---|---|

| Phenylacetylene | Isoxazole | 3-(2-Methoxynaphthalen-1-yl)-5-phenylisoxazole |

| Methyl propiolate | Isoxazole | Methyl 3-(2-methoxynaphthalen-1-yl)isoxazole-5-carboxylate |

| Styrene | Isoxazoline (B3343090) | 3-(2-Methoxynaphthalen-1-yl)-5-phenyl-4,5-dihydroisoxazole |

| Methyl acrylate | Isoxazoline | Methyl 3-(2-methoxynaphthalen-1-yl)-4,5-dihydroisoxazole-5-carboxylate |

Compound Index

Isomerization Pathways of Related Naphthalene Oxides

Research into naphthalene derivatives has revealed intriguing isomerization pathways, particularly involving nitrile oxide intermediates. A notable example is the isomerization of a naphthalene oxide structurally related to this compound.

Specifically, 9-methoxynaphtho[1,2-d]isoxazole 2-oxide has been shown to undergo rearrangement to its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. mdpi.comresearchgate.netresearchgate.net This transformation occurs at room temperature in deuterated dimethyl sulfoxide (B87167) (DMSO). mdpi.comresearchgate.netresearchgate.net The progress of this isomerization was monitored and confirmed through time-course plot 1H NMR spectroscopy, with further structural identification provided by 13C NMR and High-Resolution Mass Spectrometry (HRMS). mdpi.comresearchgate.net

The resulting nitrile oxide demonstrated stability in both deuterated and non-deuterated DMSO for at least 18 hours. mdpi.com The possibility of this intermediate rearranging into an isocyanate or dimerizing to form a 3,4-bis(2-hydroxy-8-methoxynaphthalen-1-yl)-1,2,5-oxadiazole 2-oxide was investigated and ultimately ruled out. mdpi.comresearchgate.net The absence of the dimer's molecular ion in the HRMS spectrum and the successful trapping of the nitrile oxide in 1,3-dipolar cycloaddition reactions to form substituted isoxazoles confirmed its structure. mdpi.com

Nitrile oxides, such as the one derived in this pathway, are highly reactive 1,3-dipoles. thieme-connect.de They are valuable intermediates in synthesis, typically generated in situ for immediate reaction with a dipolarophile to create heterocycles like isoxazoles and dihydroisoxazoles. thieme-connect.de

Oxidative Transformations

The naphthalene ring system and its substituents can undergo various oxidative transformations. In pathways related to this compound, oxidative cyclization is a key step in the formation of precursor naphthalene oxides.

For instance, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime, a compound structurally related to this compound, is transformed into 9-methoxynaphtho[1,2-d]isoxazole 2-oxide through oxidative o-cyclization. mdpi.comresearchgate.netresearchgate.net This reaction is effectively carried out using phenyliodine(III) diacetate (PIDA) as the oxidizing agent. mdpi.comresearchgate.netresearchgate.net

Another documented oxidative reaction is the photocycloaddition of this compound. researchgate.net When irradiated with acrylonitrile in an ethyl acetate solution, it participates in a [2+2] photocycloaddition reaction. researchgate.net Furthermore, photooxygenation using singlet oxygen is noted as a highly regioselective, stereoselective, and chemoselective method for oxidation. researchgate.net

The influence of directing groups on the oxidation of the naphthalene core is also a significant factor. For example, palladium-catalyzed ortho-alkoxylation of 1-naphthonitrile (B165113) has been shown to occur at the 8-position of the aromatic system, demonstrating a specific oxidative functionalization pathway. beilstein-journals.org

Data Tables

Table 1: Isomerization of 9-Methoxynaphtho[1,2-d]isoxazole 2-Oxide

| Starting Material | Product | Reagents and Conditions | Analytical Methods | Source |

| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | 2-Hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | Deuterated DMSO, Room Temperature | 1H NMR, 13C NMR, HRMS | mdpi.comresearchgate.net |

Table 2: Oxidative Cyclization to a Naphthalene Oxide Precursor

| Starting Material | Product | Reagents and Conditions | Reaction Type | Source |

| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | Phenyliodine(III) diacetate (PIDA) | Oxidative o-cyclization | mdpi.comresearchgate.netresearchgate.net |

Derivatives and Analogues of 2 Methoxy 1 Naphthonitrile

Synthesis and Functionalization of Derivatives

The chemical reactivity of 2-methoxy-1-naphthonitrile is primarily centered around its three key components: the aromatic naphthalene (B1677914) ring, the methoxy (B1213986) group, and the nitrile group. Each of these can be selectively modified to yield a diverse library of compounds.

The naphthalene ring can undergo electrophilic substitution to introduce new functional groups, thereby altering the electronic landscape of the molecule. For instance, derivatives of the closely related 2-methoxy-1-naphthaldehyde (B1195280) have been synthesized with additional substituents on the ring.

One example is the synthesis of 6-bromo-2-methoxy-1-naphthaldehyde. nih.gov This halogenated derivative is prepared from 6-bromo-2-methoxynaphthalene through a Vilsmeier-Haack type reaction using N-methylformanilide and phosphoryl chloride. nih.gov The precursor, 6-bromo-2-methoxynaphthalene, can be obtained from the bromination and subsequent methylation of 2-naphthol. orgsyn.org

Similarly, introducing an additional methoxy group can be achieved. The synthesis of 2,3-dimethoxy-1-naphthaldehyde (B1610557) demonstrates the possibility of creating derivatives with multiple electron-donating groups on the naphthalene core. nih.gov These substitutions can influence the molecule's reactivity and interaction with biological targets.

The methoxy group at the C-2 position is a key structural feature. While it is often retained for its electronic and steric contributions, it can be modified. One of the characteristic reactions of an aryl methoxy group is demethylation to yield a hydroxyl group. ontosight.ai This transformation would convert this compound derivatives into their corresponding 2-hydroxy-1-naphthonitrile (B3053296) analogues, significantly altering properties such as hydrogen bonding capability and acidity.

The nitrile group is a highly versatile functionality that can be converted into several other important chemical groups, most notably aldehydes and carboxylic acids. ontosight.ai

Transformation to Aldehydes: The reduction of an aromatic nitrile to an aldehyde is a crucial synthetic step. This can be accomplished using various reducing agents. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which reduces the nitrile to an imine intermediate that is then hydrolyzed to the aldehyde. mdpi.comlibretexts.org Other methods include reduction with platinum(IV) oxide in a mixture of formic acid and water or using a nickel-catalyzed system with calcium hypophosphite. researchgate.netresearchgate.net

Transformation to Carboxylic Acids: The nitrile group can be fully hydrolyzed to a carboxylic acid. ontosight.ailibretexts.org This transformation can be carried out under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, yields the corresponding carboxylic acid directly. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, like sodium hydroxide, initially produces the salt of the carboxylic acid (a carboxylate). chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid. libretexts.org

| Target Functional Group | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H), Toluene, Low Temperature | Aldehyde | mdpi.comlibretexts.org |

| Aldehyde | Platinum(IV) oxide (PtO₂), Formic Acid/Water | Aldehyde | researchgate.net |

| Aldehyde | Nickel(II) acetate (B1210297), Calcium hypophosphite, Base | Aldehyde | researchgate.net |

| Carboxylic Acid | Dilute HCl, Heat (Reflux) | Carboxylic Acid | libretexts.org |

| Carboxylic Acid | 1. NaOH, Heat (Reflux) 2. Strong Acid (e.g., HCl) | Carboxylate Salt, then Carboxylic Acid | chemistrysteps.comlibretexts.org |

Application-Oriented Derivative Research

The strategic functionalization of the this compound scaffold serves as a cornerstone for advanced chemical synthesis, enabling the construction of intricate molecular frameworks and novel heterocyclic systems. Researchers have increasingly focused on harnessing the inherent reactivity of this compound to forge pathways toward molecules with significant structural complexity and potential utility.

Derivatives as Intermediates for Complex Molecular Architectures

The utility of this compound and its close derivatives as versatile intermediates is prominently demonstrated in their application for building complex, polycyclic natural products and related structures. The nitrile and methoxy groups offer reactive handles for a variety of chemical transformations, including reductions, eliminations, and dearomatization reactions.

A significant application involves the transformation of related naphthonitrile precursors into key building blocks for alkaloids. For instance, research has shown that 1-naphthylmethylamines can be converted into 1,4-dihydronaphthalene-1-carbonitriles. This process proceeds through an unusual sequence of two consecutive β-hydride eliminations from potassium 1-naphthylmethyl amides, which generates a 1-naphthonitrile (B165113) intermediate in situ. ntu.edu.sg This intermediate then undergoes a regioselective dearomative hydride addition by freshly generated potassium hydride (KH) to form an α-cyano benzylic carbanion. ntu.edu.sg This carbanion can be trapped with various electrophiles, yielding 1,4-dihydronaphthalene-1-carbonitriles that possess a quaternary carbon center. The synthetic utility of this method has been showcased in the formal synthesis of the tricyclic alkaloid aphanorphine. ntu.edu.sg

Furthermore, derivatives of this compound are instrumental in the synthesis of highly substituted naphthalenes. Research has detailed the ring-opening of naphtho[1,8-de] ontosight.airesearchgate.netoxazin-4-ol and its derivatives to produce various 2,8-dihydroxy-1-naphthonitriles. mdpi.compreprints.org These dihydroxy naphthonitriles can then undergo a series of protection, methylation, and reduction steps to yield valuable intermediates like (E)-2-hydroxy-8-methoxy-1-naphthaldehyde. mdpi.compreprints.org For example, 2,8-dihydroxy-1-naphthonitrile can be selectively methylated to give 2-hydroxy-8-methoxy-1-naphthonitrile. mdpi.com The nitrile group in these intermediates can then be reduced, for instance using diisobutylaluminium hydride (DIBAL-H), to an aldehyde functionality, providing a crucial precursor for further elaboration into complex architectures. mdpi.compreprints.org

The following table summarizes key intermediates derived from or related to the this compound framework and their role in synthesizing complex molecules.

| Derivative/Intermediate | Synthetic Application | Reference |

| 1,4-Dihydronaphthalene-1-carbonitriles | Formal synthesis of the tricyclic alkaloid aphanorphine. | ntu.edu.sg |

| 2,8-Dihydroxy-1-naphthonitrile | Precursor to substituted naphthaldehydes. | mdpi.com |

| 2-Hydroxy-8-methoxy-1-naphthonitrile | Intermediate in the synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde. | mdpi.com |

| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde | Key building block for constructing novel heterocyclic scaffolds. | researchgate.netmdpi.com |

Exploration of Novel Naphthonitrile-Based Scaffolds

The inherent structure of this compound and its derivatives makes them ideal starting points for the exploration and synthesis of novel heterocyclic scaffolds, particularly those containing the isoxazole (B147169) ring system. ijpsjournal.com These scaffolds are of significant interest due to their prevalence in bioactive compounds.

A key strategy involves converting naphthonitrile derivatives into naphthaldehyde oximes, which then undergo oxidative cyclization. For example, (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, synthesized from a naphthonitrile precursor, can be converted to its corresponding oxime. mdpi.compreprints.org This oxime, when treated with an oxidizing agent like phenyliodine(III) diacetate (PIDA), undergoes an intramolecular cyclization to yield 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.compreprints.org

Intriguingly, this N-oxide derivative exhibits novel reactivity. In deuterated DMSO, it rearranges at room temperature into its isomer, 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. mdpi.compreprints.org This stable nitrile oxide is a valuable 1,3-dipole. It can be trapped in situ with various dipolarophiles (such as alkynes or alkenes) to construct a diverse range of substituted isoxazole and isoxazoline (B3343090) rings through 1,3-dipolar cycloaddition reactions. mdpi.compreprints.org This approach provides a powerful method for creating new, complex heterocyclic systems fused to or substituted with a naphthalene core.

The versatility of the naphthonitrile scaffold is further highlighted by the synthesis of other unique heterocyclic systems. In one study, the oxidation of (E)-2-hydroxy-1-naphthaldehyde oxime in the presence of pyrrolidine (B122466) did not lead to the expected simple product but instead yielded 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, among other complex products. researchgate.net This transformation underscores the rich and sometimes unexpected reactivity of these systems, opening avenues for discovering novel molecular frameworks. researchgate.net The development of such unified synthetic approaches allows for the creation of diverse, three-dimensional polycyclic scaffolds from relatively simple precursors. rsc.org

The table below lists some of the novel scaffolds synthesized from this compound derivatives.

| Starting Material | Resulting Scaffold | Reaction Type | Reference |

| (E)-2-Hydroxy-8-methoxy-1-naphthaldehyde oxime | 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | Oxidative O-cyclization | researchgate.netmdpi.com |

| 9-Methoxynaphtho[1,2-d]isoxazole 2-oxide | 2-Hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | Isomerization | mdpi.com |

| 2-Hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide | Substituted Isoxazoles/Isoxazolines | 1,3-Dipolar cycloaddition | mdpi.compreprints.org |

| (E)-2-Hydroxy-1-naphthaldehyde oxime | 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | Oxidative cyclization/rearrangement | researchgate.net |

Spectroscopic and Computational Investigations

Theoretical and Computational Chemistry

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govmdpi.com This method helps in understanding structure-activity relationships and is widely used for virtual screening of compound libraries to find new, biologically active molecules. mdpi.compharmacophorejournal.com A pharmacophore model typically includes features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and charged centers. nih.govpharmacophorejournal.com

While direct pharmacophore modeling studies for 2-Methoxy-1-naphthonitrile are not extensively detailed in the available literature, research on structurally related compounds highlights the utility of this approach. For instance, a pharmacophore model was instrumental in identifying 2-methoxy-1-naphthaldehyde (B1195280), a compound closely related to this compound, as a novel inhibitor of strigolactone signaling in plants. nih.gov In that study, researchers used the software LigandScout to build a model based on the structural information of the D14 protein, a strigolactone receptor. nih.gov This model was then used to virtually screen for compounds that could inhibit the protein's interactions, leading to the discovery of the inhibitory effects of 2-methoxy-1-naphthaldehyde. nih.gov

The process involves generating and validating a hypothesis based on a set of active and inactive molecules to ensure the model can accurately distinguish between them. nih.govmdpi.com The validated model then serves as a 3D query to search for novel chemical entities with potential biological activity. pharmacophorejournal.com

Table 1: Key Concepts in Pharmacophore Modeling

| Feature | Description | Relevance in Drug Discovery |

|---|---|---|

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond. | Crucial for specific ligand-receptor interactions. |

| Hydrogen Bond Donor | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Essential for anchoring a molecule within a binding site. |

| Hydrophobic Feature | A non-polar region of a molecule. | Important for interactions with non-polar pockets in a protein. |

| Aromatic Ring | A planar, cyclic, conjugated ring system. | Often involved in π-π stacking or hydrophobic interactions. |

| Virtual Screening | A computational technique to search large libraries of compounds. | Accelerates the discovery of new lead compounds. |

| Model Validation | The process of assessing a model's predictive ability. | Ensures the reliability and accuracy of the screening results. nih.gov |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It has become a prominent tool in chemistry for predicting molecular geometries, energies, and other properties with high accuracy. nih.gov DFT calculations are used to understand structural properties, chemical reactivity, and reactive sites within a molecule. nih.govresearchgate.net

Applications of DFT in studying compounds containing the methoxy-naphthonitrile framework involve several key areas:

Geometry Optimization: DFT is used to determine the most stable three-dimensional arrangement of atoms in a molecule (its ground-state geometry). nih.gov The accuracy of these optimized geometries can often be confirmed by comparing them with experimental data from X-ray crystallography. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is invaluable for predicting how a molecule will interact with other molecules, such as substrates or biological receptors. nih.gov

Thermochemical Properties: DFT can be used to predict thermochemical properties. For instance, the vaporization enthalpies of compounds like 4-methoxy-1-naphthonitrile (B145921) have been determined from vapor pressure-temperature dependencies and compared with values predicted by theoretical schemes. researchgate.net

Table 2: Common Parameters Calculated Using DFT

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; related to ionization potential. nih.gov |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; related to electron affinity. nih.gov |

| HOMO-LUMO Energy Gap | ΔE | Represents chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Molecular Electrostatic Potential | MEP | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. nih.gov |

| Vaporization Enthalpy | ΔHvap | The energy required to transform a liquid into a gas, a key thermodynamic property. researchgate.net |

Molecular Dynamics Simulations of this compound Systems

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. nih.gov The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. MD simulations provide detailed information on the fluctuations and conformational changes of single molecules as well as their interactions with other molecules, such as solvents or biological macromolecules. nih.gov

While specific MD simulation studies focused exclusively on this compound are not prominently featured in the reviewed literature, the technique offers significant potential for investigating its behavior. A typical MD simulation would involve examining the energetic, structural, and dynamic properties of the system. nih.gov

Key applications could include:

Solvation and Aggregation: Simulating this compound in various solvents to understand its solubility and self-aggregation behavior.

Interaction with Biological Targets: If a biological target is identified (for example, through pharmacophore modeling), MD simulations can be used to study the stability of the ligand-receptor complex, analyze the specific interactions (like hydrogen bonds), and determine the binding free energy. nih.gov

Material Properties: For systems where this compound is a component of a larger material, MD can probe structural integrity, flexibility, and transport properties within the material. nih.gov

The analysis of an MD trajectory can yield valuable data on hydrogen bond lifetimes, which indicates the stability of specific interactions, and the solvent-accessible surface area, which provides insight into how the molecule is exposed to its environment. nih.gov

Table 3: Potential Applications of MD Simulations for this compound

| Area of Investigation | Simulation Goal | Potential Insights |

|---|---|---|

| Ligand-Receptor Binding | To simulate the complex of this compound with a target protein. | Determine binding stability, key interacting residues, and conformational changes upon binding. |

| Membrane Permeation | To simulate the passage of the compound across a lipid bilayer. | Predict passive diffusion rates and understand the mechanism of membrane transport. |

| Self-Assembly | To simulate multiple molecules of this compound in solution. | Investigate the potential for forming nanostructures or aggregates. nih.gov |

| Solvent Effects | To simulate the compound in different solvent environments (e.g., water, organic solvents). | Characterize solvation shells and understand solubility behavior at a molecular level. |

Potential Applications in Interdisciplinary Research

Biological and Medicinal Chemistry

The unique structure of 2-Methoxy-1-naphthonitrile and its derivatives makes them promising candidates for the development of new biologically active agents.

Strigolactones (SLs) are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. nih.gov They are perceived by the α/β hydrolase family protein DWARF 14 (D14). rsc.org The ability to control SL signaling with synthetic molecules is a significant goal in agricultural science to improve crop yields. rsc.org

A related compound, 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), has been identified as a novel inhibitor of strigolactone signaling. nih.govnih.gov Through in silico virtual screening of a pharmacophore model based on the D14 receptor, researchers identified 2-MN as a compound that inhibits the interaction between the D14 receptor and its target proteins. nih.govelsevierpure.com This inhibition effectively blocks the SL signaling pathway, leading to restored growth in rice tillering buds that were suppressed by strigolactones. nih.gov

Structure-activity relationship studies on 2-MN have revealed that the 2-methoxy group is essential for its inhibitory activity. nih.gov While several derivatives of 2-MN were synthesized and tested, none showed stronger SL-inhibiting activity, underscoring the importance of the specific arrangement of the aldehyde and methoxy (B1213986) groups on the naphthalene (B1677914) ring. nih.gov This research points to the potential of naphthalene-based scaffolds, including nitriles which can be synthetic precursors to aldehydes, in the development of potent and specific plant growth regulators. nih.govrsc.org

Plant physiological processes are not governed by single hormones but by a complex network of interactions known as crosstalk. frontiersin.org Hormones like auxins, cytokinins, gibberellins, and strigolactones mutually regulate their signaling and metabolic pathways to orchestrate plant development and responses to environmental stimuli. frontiersin.orgcsic.es

Auxin is a critical hormone that governs a vast array of developmental processes. csic.es Its activity is modulated by interactions with other hormones, including strigolactones. csic.esmdpi.com Given that 2-methoxy-1-naphthaldehyde, a close analog of this compound, acts as a strigolactone receptor inhibitor, it indirectly influences the hormonal balance where auxin is a key player. nih.govcsic.es By inhibiting strigolactone perception, such compounds can alter the complex crosstalk between strigolactones and auxin, which is crucial for processes like shoot branching and root development. nih.govfrontiersin.org Understanding and manipulating this crosstalk is a major challenge and a significant area of research in developmental biology. frontiersin.org The development of specific inhibitors like those based on the naphthaldehyde or naphthonitrile scaffold provides a chemical tool to dissect these intricate hormonal networks. nih.gov

The naphthalene ring system is a prominent structural motif in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. ijpsjournal.comtandfonline.com Naphthalene derivatives have shown efficacy against various pathogenic bacteria and fungi. rasayanjournal.co.in

Research into naphthalene-based scaffolds has revealed their potential as a source of new antimicrobial agents. For instance, various synthetic derivatives of naphthalene have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. ijpsjournal.comrasayanjournal.co.in The antimicrobial effectiveness can be enhanced by the presence of specific substituent groups on the naphthalene ring, such as chloro, hydroxy, and dimethylamino groups. ijpsjournal.comresearchgate.net

Specifically, compounds synthesized from 2-hydroxy-1-naphthonitrile (B3053296) have been screened for their antibacterial and antifungal properties and were found to be effective against human pathogens. rasayanjournal.co.in In one study, novel hybrids combining naphthalene and chimonanthine (B1196302) scaffolds were synthesized and evaluated. Many of these compounds showed significant antibacterial or antifungal activity. tandfonline.comnih.gov One particular compound exhibited potent, broad-spectrum activity against Cryptococcus neoformans, Escherichia coli, Shigella spp, and Candida albicans, with a Minimum Inhibitory Concentration (MIC) value of 3.53 µM, surpassing the positive control. tandfonline.comnih.gov These findings highlight the promise of the naphthalene nitrile scaffold as a template for designing novel and potent antimicrobial drugs. researchgate.netnih.gov

Table 1: Antimicrobial Activity of Selected Naphthalene-Based Compounds

| Compound/Scaffold | Target Organisms | Key Findings | Reference |

|---|---|---|---|

| Naphthalene-chimonanthine hybrid (Compound 8) | C. neoformans, E. coli, Shigella spp, C. albicans | Potent activity with MIC of 3.53 µM. | tandfonline.comnih.gov |

| 3,5-dinaphthyl substituted 2-pyrazolines | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | Chloro, hydroxy, and other groups on the naphthyl ring enhanced antimicrobial efficacy. | ijpsjournal.com |

| Amide-coupled naphthalene scaffolds | E. coli, P. aeruginosa, S. aureus | Excellent antibacterial activity with MIC values between 12.5 and 50 µg/mL. | researchgate.net |

The naphthalene core is a versatile scaffold for the synthesis of a wide array of bioactive compounds. ijpsjournal.com Beyond its antimicrobial applications, this structural motif is found in molecules with anti-inflammatory, antiviral, and anticancer properties. ijpsjournal.comresearchgate.net this compound serves as a valuable intermediate in the synthesis of such complex pharmaceutical compounds. ontosight.ai

The reactivity of the nitrile and methoxy groups on the this compound molecule allows for various chemical modifications, making it a useful building block in medicinal chemistry. ontosight.ai The nitrile group can be hydrolyzed to form carboxylic acids or converted to amides, while the methoxy group can undergo demethylation, providing pathways to a diverse range of derivatives. ontosight.ai Researchers have synthesized novel amide-coupled naphthalene scaffolds that have shown not only antibacterial and antifungal properties but also moderate anti-malarial activity. researchgate.net The versatility of the naphthalene scaffold, including derivatives of this compound, continues to make it an attractive starting point for the development of new therapeutic agents. researchgate.netontosight.ai

Materials Science

The chemical properties of this compound also lend themselves to applications in materials science, particularly in the modification of polymers.

Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical properties, thermal stability, and chemical resistance. specialchem.commdpi.com Crosslinking agents are chemical compounds that facilitate this process. specialchem.com

Nitrile oxides, which can be derived from nitrile compounds, are reactive species that can participate in crosslinking reactions. A patent describes the use of a derivative, this compound oxide, in creating polymer alloys. wipo.int Specifically, it is used to modify non-polar rubbers like EPDM (ethylene propylene (B89431) diene monomer) or natural rubber. wipo.int This modified rubber is then blended with a polar rubber and cross-linked, resulting in a polymer alloy with improved ozone resistance and high mechanical strength. wipo.int Bifunctional nitrile oxides derived from aromatic nitrile structures, including naphthonitrile, have been developed as crosslinkers for polymer materials that possess multiple bonds reactive with the nitrile oxide group. google.com This demonstrates the potential utility of this compound as a precursor to specialized crosslinking agents for producing high-performance polymer materials. wipo.intgoogle.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-methoxy-1-naphthaldehyde (2-MN) |

| Strigolactone |

| Auxin |

| Cytokinin |

| Gibberellin |

| 1,8-dimethoxynaphthalene |

| 1-methoxy-8-hydroxynaphthalene |

| 2-hydroxy-1-naphthonitrile |

| This compound oxide |

| 2,2′-octamethylenebis(oxy)bis(1-naphthonitrile oxide) |

| 2-hydroxy-1-naphthoaldehyde |

| 1,8-dibromooctane |

Catalysis and Photoredox Chemistry

This compound serves as both a precursor and a product in the innovative field of photoredox catalysis, and it has been investigated as a key reactant in light-induced asymmetric reactions.

Role in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer events, enabling the formation of reactive intermediates under mild conditions. nih.govrsc.org this compound has been explicitly identified as a target molecule and a useful precursor in this domain. In one study focused on developing new methods in organic photoredox catalysis, this compound was prepared as a standard compound for analytical purposes.

More significantly, research has demonstrated the synthesis of this compound via a direct C–H radiocyanation method employing photoredox catalysis. This process allows for the incorporation of a cyanide group onto an electron-rich arene like 2-methoxynaphthalene (B124790). The reaction proceeds under aerobic and non-moisture-sensitive conditions, highlighting the practical advantages of photoredox-mediated synthesis for creating valuable aryl nitriles.

Table 1: Synthesis of this compound via Photoredox Catalysis

| Precursor | Product | Catalysis Type | Significance |

|---|

Investigations in Asymmetric Catalysis

Asymmetric catalysis, which aims to create chiral molecules with a specific three-dimensional arrangement, is crucial for synthesizing pharmaceuticals and other biologically active compounds. nih.govkobe-u.ac.jp this compound has been a subject of study in photochemical reactions designed to achieve stereocontrol.

A notable investigation involved the photochemical [2+2] cycloaddition reaction between this compound and acrylonitrile (B1666552). researchgate.net When irradiated with a medium-pressure mercury arc lamp or sunlight in an ethyl acetate (B1210297) solution, these two compounds react to form a cyclobutane (B1203170) adduct. Such photocycloaddition reactions are fundamental for building complex carbocyclic frameworks, and their study in the context of diastereoselectivity contributes to the broader field of asymmetric synthesis. researchgate.netnih.govkaist.ac.kr

The reaction demonstrates the utility of the naphthonitrile scaffold in exploring light-induced transformations for creating stereochemically complex products. The ability to control the stereochemical outcome of such reactions is a significant challenge and an active area of research in organic chemistry.

Table 2: Photochemical Reaction in Asymmetric Catalysis Investigation

| Reactant 1 | Reactant 2 | Reaction Type | Significance |

|---|

Advanced Research Topics and Future Perspectives

Mechanistic Elucidation of Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. For 2-Methoxy-1-naphthonitrile and its derivatives, researchers are moving beyond simple reaction observations to detailed mechanistic studies, employing advanced spectroscopic and computational methods to unravel intricate reaction pathways.